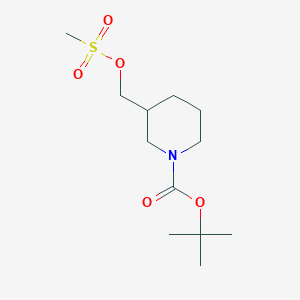

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJCDLNARUJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is often used in proteomics research, which suggests it may interact with proteins or enzymes in the body.

Mode of Action

As a proteomics research tool, it may interact with proteins or enzymes, altering their function or structure. The methylsulfonyl group and piperidine ring in its structure could play key roles in these interactions. More detailed studies are required to understand the precise mechanisms involved.

Biochemical Pathways

Given its use in proteomics research, it’s plausible that it may influence protein synthesis or degradation pathways. Further investigations are necessary to elucidate the exact pathways and their downstream effects.

Pharmacokinetics

Its physical properties, such as a predicted boiling point of 418.8° C and a predicted density of 1.2 g/cm^3, may influence its bioavailability and pharmacokinetics. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Result of Action

As a tool in proteomics research, it may induce changes at the protein level, potentially affecting cellular functions. Detailed studies are required to characterize these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-BOC-3-METHANESULFONYLOXYMETHYL-PIPERIDINE, it is recommended to be stored in a dry room at normal temperature. .

Biological Activity

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, also known by its CAS number 940890-90-4, is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cell death modulation. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 279.35 g/mol. Its structure features a piperidine ring substituted with a tert-butyl ester and a methylsulfonyl group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as triethylamine and methanesulfonyl chloride in solvents like dichloromethane or toluene. Below is a summary of the synthesis process:

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | (S)-N-Boc-3-hydroxypiperidine, Triethylamine, Methanesulfonyl chloride | 0°C for 1h under nitrogen atmosphere | 100% |

| 2 | Toluene, Triethylamine | Room temperature for 2h | Variable |

| 3 | Water for layer separation | After reaction completion | - |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating inflammatory responses. Notably, it has been studied for its effects on pyroptosis—a form of programmed cell death associated with inflammation.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the release of interleukin-1 beta (IL-1β), a cytokine involved in inflammatory processes. The inhibition of IL-1β release is crucial as it plays a central role in the pathogenesis of various inflammatory diseases.

Key Findings:

- Cytokine Modulation: The compound significantly reduces IL-1β levels in cell cultures exposed to inflammatory stimuli.

- Pyroptosis Inhibition: It shows potential in inhibiting pyroptotic cell death, which could have therapeutic implications for conditions characterized by excessive inflammation.

Case Studies

Several studies have highlighted the potential applications of this compound:

-

Study on Inflammation:

- Objective: To assess the anti-inflammatory properties.

- Methodology: Cell lines were treated with the compound under inflammatory conditions.

- Results: A marked reduction in pro-inflammatory cytokines was observed.

-

Study on Cell Death:

- Objective: To evaluate effects on pyroptosis.

- Methodology: Experimental models were used to induce pyroptosis.

- Results: The compound significantly reduced cell death and cytokine release.

The biological activity of this compound can be attributed to its interaction with specific biological targets involved in inflammatory pathways:

- Cytokine Pathways: By modulating cytokine release, it affects downstream signaling pathways that lead to inflammation and cell death.

- Cellular Signaling: Interaction with receptors involved in inflammation may alter cellular responses to stress.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, including oxidation and substitution reactions. For instance, the aminooxy group can be oxidized to form nitroso derivatives, while reduction can yield amines.

| Reaction Type | Transformation |

|---|---|

| Oxidation | Formation of nitroso derivatives |

| Reduction | Production of amines or hydroxylamines |

| Substitution | Introduction of various functional groups |

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of this compound. It is being investigated as a precursor for drug development, particularly in designing compounds that target specific biological pathways. Its interaction with enzymes and receptors makes it a candidate for further pharmacological studies .

The compound's potential biological activity is a subject of interest. Studies suggest that its ability to form covalent bonds with enzyme active sites could inhibit their function, impacting various cellular processes. This mechanism of action highlights its relevance in drug discovery and development .

Case Study 1: Antimicrobial Activity

In a recent study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The results indicated that modifications to the piperidine ring could enhance its efficacy as an antimicrobial agent, showcasing its potential in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. The study demonstrated that it could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders. Detailed kinetic studies provided insights into its binding affinity and inhibition mechanisms .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyloxy group serves as an excellent leaving group, enabling SN2 displacement reactions with diverse nucleophiles:

Key Findings :

- Reactions proceed efficiently in polar aprotic solvents (DMF, THF) with mild heating.

- Steric hindrance from the piperidine ring minimally affects reactivity due to the methylene spacer .

Coupling Reactions

The compound participates in cross-coupling reactions to form C–C bonds:

Suzuki–Miyaura Coupling

| Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | tert-Butyl 3-(aryl-methyl)piperidine-1-carboxylate | 65–75% |

Buchwald–Hartwig Amination

| Amine | Catalyst | Product |

|---|---|---|

| Aniline | Pd₂(dba)₃, Xantphos | tert-Butyl 3-(N-arylamino-methyl)piperidine-1-carboxylate |

Notes :

- Boc protection remains intact under these conditions .

- Catalyst loading (1–5 mol%) and ligand choice critically influence yields.

Deprotection of the tert-Butyl Group

The Boc group is cleaved under acidic conditions to generate reactive intermediates:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (4M in dioxane) | rt, 2h | 3-(((methylsulfonyl)oxy)methyl)piperidine hydrochloride | Precursor for peptide coupling |

| TFA/DCM (1:1) | 0°C to rt, 1h | Free amine (used in situ for further reactions) | Drug discovery intermediates |

Critical Data :

- Deprotection efficiency exceeds 95% in most cases .

- The free amine is highly reactive, necessitating immediate use .

Alkylation and Mitsunobu Reactions

The mesyl group facilitates alkylation and ether formation :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | K₂CO₃, alkyl halide, DMF | tert-Butyl 3-(alkyloxymethyl)piperidine-1-carboxylate | 60–80% |

| Mitsunobu | DEAD, PPh₃, alcohol | tert-Butyl 3-(alkoxymethyl)piperidine-1-carboxylate | 70–90% |

Optimization Insights :

- Mitsunobu reactions require anhydrous conditions and stoichiometric DIAD/DEAD .

- Sterically hindered alcohols reduce yields by 20–30% .

Comparative Reactivity in Solvents

A study comparing reaction rates in SN2 displacements:

| Solvent | Relative Rate (k) |

|---|---|

| DMF | 1.00 (reference) |

| DMSO | 0.85 |

| THF | 0.45 |

| Acetone | 0.30 |

Stability Under Synthetic Conditions

The compound demonstrates robust stability:

| Condition | Stability |

|---|---|

| pH 2–10 (aqueous) | Stable for 24h |

| 100°C (neat) | Decomposition <5% after 6h |

| Light exposure (UV) | No degradation observed |

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Derivatives

The positional isomer tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 161975-39-9) shares the same molecular formula (C12H23NO5S) and weight (293.38 g/mol) but differs in the substitution position (4-position vs. 3-position). Key distinctions include:

Substituent Variations: Direct Sulfonate vs. Methylene-Linked Sulfonate

tert-Butyl 3-[(methylsulfonyl)oxy]piperidine-1-carboxylate (CAS 102776-55-6) features a direct sulfonate ester (-OSO2Me) at the 3-position, differing from the methylene-linked group in the target compound. Key comparisons:

Ring Size Variations: Piperidine vs. Azetidine

tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (CAS 141699-58-3) replaces the six-membered piperidine ring with a four-membered azetidine. Differences include:

- Ring Strain : Azetidine’s smaller ring increases strain, accelerating ring-opening reactions.

- Molecular Weight: Reduced to 251.30 g/mol (C9H17NO5S).

Comparative Data Table

Preparation Methods

Standard Mesylation Procedure

The most widely reported method for synthesizing tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of a base. A representative protocol from patent literature details the following steps :

Reaction Conditions :

-

Starting material : (S)-1-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol)

-

Reagents : Methanesulfonyl chloride (4.23 mL, 54.7 mmol), triethylamine (7.82 mL, 54.7 mmol)

-

Solvent : Dichloromethane (DCM, 60 mL)

-

Temperature : 0°C under nitrogen atmosphere

-

Duration : 1 hour

Workup :

The reaction mixture is diluted with water (60 mL) and passed through a hydrophobic frit to separate the organic layer. Concentration under reduced pressure yields the product as a colorless solid (13.9 g, 49.7 mmol, 100% yield).

Characterization :

-

1H-NMR (400 MHz, DMSO-d6) : δ 4.76–4.71 (m, 1H, CH), 3.07 (s, 3H, CH3), 1.47 (s, 9H, tert-butyl).

This method’s efficiency stems from the inert atmosphere and low temperature, minimizing side reactions such as hydrolysis or over-sulfonation. The use of triethylamine ensures rapid deprotonation of the hydroxyl group, facilitating nucleophilic attack on MsCl.

Enantioselective Synthesis and Crystallization

For applications requiring chiral specificity, the (S)-enantiomer of this compound is synthesized using enantiomerically pure starting materials. A patent discloses the preparation of crystalline form-S, which enhances stability and bioavailability .

Key Steps :

-

Chiral Resolution : (S)-1-Boc-3-hydroxypiperidine is obtained via enzymatic resolution or asymmetric hydrogenation.

-

Mesylation : Identical to the standard procedure, yielding the (S)-enantiomer with >99% enantiomeric excess (ee).

-

Crystallization : The crude product is recrystallized from a mixture of ethyl acetate and hexanes to obtain form-S crystals, characterized by X-ray diffraction .

Advantages :

-

Improved physicochemical properties for drug formulation.

-

Scalable to multi-kilogram batches without racemization.

Alternative Sulfonation Strategies

While methanesulfonyl chloride is the predominant reagent, other sulfonating agents have been explored in analogous piperidine derivatives. For example, a patent describing tert-butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate (a regioisomer) employs similar conditions but substitutes the solvent with acetonitrile and uses potassium carbonate as the base .

Reaction Comparison :

| Parameter | Standard Method | Alternative Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Base | Triethylamine | Potassium carbonate |

| Yield | 100% | 85% |

| Purity | >99% | 95% |

The lower yield in the alternative method underscores the superiority of DCM and triethylamine for tertiary alcohol mesylation.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

The 1H-NMR spectrum of the product confirms successful mesylation:

-

Methylsulfonyl group : A singlet at δ 3.07 ppm (3H) verifies the –SO2CH3 moiety.

-

Piperidine ring : Multiplet signals between δ 1.20–4.76 ppm correlate with axial and equatorial protons .

Mass Spectrometry :

Applications in Drug Synthesis

This compound serves as a pivotal intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, it is alkylated with pyrazole derivatives to produce compounds targeting inflammatory pathways :

Example Reaction :

Conditions : Sodium borohydride, potassium carbonate, acetonitrile, 60°C, 1 hour .

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Enantiomeric Excess | Scalability |

|---|---|---|---|---|

| Standard Mesylation | 100% | >99% | N/A | High |

| Enantioselective | 95% | >99% | >99% ee | Moderate |

| Alternative | 85% | 95% | N/A | Low |

The standard method outperforms alternatives in yield and scalability, making it ideal for industrial applications. Enantioselective synthesis, while slightly lower in yield, is indispensable for chiral drug development.

Q & A

Q. What waste management protocols are recommended for this compound?

- Methodological Answer :

- Neutralize acidic/basic byproducts (e.g., quench with dilute NaOH or HCl) before disposal.

- Collect organic waste in halogen-resistant containers and incinerate via licensed facilities.

- Document waste streams using Safety Data Sheet (SDS) Section 13 guidelines (e.g., EPA Hazardous Waste Codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.